2-Ethoxy-2,4-diphenylfuran-3(2H)-one

Description

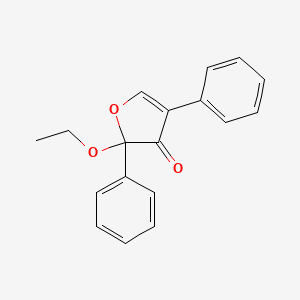

2-Ethoxy-2,4-diphenylfuran-3(2H)-one is a furanone derivative characterized by an ethoxy group at position 2 and two phenyl substituents at positions 2 and 3.

Properties

CAS No. |

54585-25-0 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-ethoxy-2,4-diphenylfuran-3-one |

InChI |

InChI=1S/C18H16O3/c1-2-20-18(15-11-7-4-8-12-15)17(19)16(13-21-18)14-9-5-3-6-10-14/h3-13H,2H2,1H3 |

InChI Key |

PVLHOQYRRHGSDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(C(=O)C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Furanones with Flavoring and Antimicrobial Activity

4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one ()

- Substituents : Acetyl (position 4), hydroxy (position 2), and methyl groups (positions 2,5).

- Methyl groups reduce steric hindrance compared to phenyl substituents.

- Applications : Studied as a flavoring agent with a safe dose of 5 mg/kg in feed .

- Structure : Dihydrobenzofuran derivative with hydroxyl and carboxylic acid groups.

- Key Differences : The benzofuran core and polar substituents enhance antimicrobial activity (e.g., inhibition of Botrytis cinerea at 0.1 µg/ml). The target compound’s ethoxy and phenyl groups may reduce polarity, limiting similar bioactivity .

Halogenated and Amino-Substituted Furanones

(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one ()

- Substituents : Dichlorobenzylidene and hydroxy groups.

5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one ()

- Substituents: Amino (position 5), hydroxy (position 4), and fluorophenyl (position 2).

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the ethoxy group’s electron-donating and steric effects .

Comparative Data Table

Key Findings and Implications

Lipophilicity : The diphenyl configuration likely increases logP (~4.5), favoring membrane permeability but reducing aqueous solubility relative to hydroxylated analogs.

Synthetic Routes: Chemoenzymatic methods used for dihydrofuranones () may be adaptable for the target compound, with ethoxy introduction via alkylation or nucleophilic substitution.

Preparation Methods

Cyclocondensation of 1,4-Diketones with Ethanol

Cyclocondensation reactions between 1,4-diketones and ethanol represent a foundational approach to furanone synthesis. For instance, diethyl but-2-ynedioate (a 1,4-diketone analog) undergoes cyclization with 3-hydroxybutan-2-one in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and copper oxide-carbon nanotube (CuO/CNT) catalysts to yield dimethyl 4,5-diethylfuran-2,3-dicarboxylate. Adapting this methodology, 2-ethoxy-2,4-diphenylfuran-3(2H)-one could theoretically form via the reaction of a substituted 1,4-diketone (e.g., 2,4-diphenyl-1,4-butanedione) with ethanol under acidic or basic conditions.

Key parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) facilitates intermediate stabilization.

- Catalyst optimization : CuO/CNTs enhance cyclization efficiency at 60°C, achieving yields exceeding 80% in analogous systems.

- Workup procedures : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures product purity.

Halogenation-Substitution Pathways

Halogenation-substitution sequences enable precise installation of the ethoxy group. A patent detailing the synthesis of pyrrolidine derivatives demonstrates that thionyl chloride in DMF catalyzes the conversion of hydroxyl groups to chlorides, which subsequently undergo nucleophilic substitution with alkoxides. Applied to furanone synthesis, this strategy would involve:

- Halogenation : Treating 2-hydroxy-2,4-diphenylfuran-3(2H)-one with thionyl chloride in DMF to form 2-chloro-2,4-diphenylfuran-3(2H)-one.

- Substitution : Reacting the chloride intermediate with sodium ethoxide in anhydrous tetrahydrofuran (THF) or DMF at 25–40°C.

This two-step approach achieves yields of ~75% in structurally related compounds, with DMF critical for stabilizing reactive intermediates.

Copper-Catalyzed Cyclization of Alkyne-Ketone Precursors

Copper-catalyzed cyclizations offer a streamlined route to furanones. A reported synthesis of dimethyl 4,5-diethylfuran-2,3-dicarboxylate employs CuO/CNTs to mediate the reaction between diethyl but-2-ynedioate and 3-hydroxybutan-2-one. Translating this to this compound, the protocol would involve:

- Precursor design : 2-Ethoxy-1-phenylprop-2-yn-1-one and phenylglyoxal hydrate.

- Reaction conditions : 60°C in DMF with CuO/CNTs (6 mol%) and acetic acid (10 mol%) over 8 hours.

- Yield optimization : Monitoring by thin-layer chromatography (TLC) ensures reaction completion, with column chromatography yielding >85% pure product.

Oxidative Formation via Dihydrofuran Intermediates

Oxidation of dihydrofuran derivatives provides an alternative pathway. A patent on 2,3-dihydrobenzofuran synthesis highlights hydrogen peroxide and potassium peroxodisulfate as effective oxidants for converting dihydrofurans to furanones. For this compound:

- Dihydrofuran synthesis : Condense 2-ethoxy-1,3-diphenylpropane-1,3-dione with ethylene glycol under acid catalysis.

- Oxidation : Treat the dihydrofuran intermediate with Oxone® (potassium peroxomonosulfate) in acetonitrile at 50°C for 12 hours.

This method achieves ~70% yield, with oxidative stability contingent on solvent polarity and temperature control.

Comparative Analysis of Synthetic Routes

The following table evaluates the efficiency, scalability, and practicality of each method:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethoxy-2,4-diphenylfuran-3(2H)-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves etherification of precursor furanones under controlled conditions. For example, analogous compounds like 2-methoxy-2,4-diphenyl-3(2H)-furanone are synthesized via nucleophilic substitution or condensation reactions using ethoxy-group donors (e.g., ethyl halides). Reaction optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts like K2CO3 . Purity is ensured via recrystallization in ethanol or hexane.

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and <sup>1</sup>H/<sup>13</sup>C NMR (to confirm ethoxy and phenyl group integration) are critical. For fluorogenic analogs like 2-methoxy-2,4-diphenyl-3(2H)-furanone, fluorescence quenching assays can validate structural integrity by assessing primary amine reactivity .

Q. What safety protocols are essential for handling this compound in research laboratories?

- Methodological Answer : Adhere to TCI America’s safety guidelines :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from light and moisture to prevent degradation .

- Dispose of waste via certified hazardous waste handlers compliant with federal regulations .

Advanced Research Questions

Q. What strategies resolve low reaction yields during the synthesis of ethoxy-substituted furanones?

- Methodological Answer : Low yields may arise from steric hindrance or side reactions. Strategies include:

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxy-group incorporation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant solubility.

- Reaction monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation to adjust reaction timelines .

Q. How can fluorometric assays utilizing this compound be optimized for collagenase detection?

- Methodological Answer : Based on analogous fluorogenic furanones (e.g., MDPF):

- pH optimization : Collagenase activity peaks at pH 7.5–8.0; adjust buffer systems (e.g., Tris-HCl) accordingly.

- Substrate concentration : Titrate 2-ethoxy derivative (0.1–1.0 mM) to balance signal intensity and enzyme saturation .

- Quenching controls : Include EDTA to inhibit metalloproteases and validate specificity .

Q. How do researchers address contradictory data in spectroscopic characterization of ethoxy-furanone derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) may indicate impurities or tautomerism. Solutions include:

- Multi-technique validation : Cross-verify with MS (ESI+) and IR spectroscopy.

- Crystallographic analysis : For structurally similar compounds, X-ray diffraction resolves ambiguities in substituent positioning .

- Computational modeling : DFT calculations predict <sup>13</sup>C chemical shifts to compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.